molecular formula C19H17Cl2N3O2S B2716582 N-(3,4-dichlorophenyl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide CAS No. 946256-32-2

N-(3,4-dichlorophenyl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide

Cat. No.: B2716582
CAS No.: 946256-32-2
M. Wt: 422.32
InChI Key: IQTIUDNZAJTEMJ-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide is a synthetic acetamide derivative characterized by a dichlorophenyl group at the N-position and a sulfur-linked imidazole ring substituted with a 4-methoxyphenyl group and a methyl moiety. This compound’s structure combines electron-withdrawing (3,4-dichlorophenyl) and electron-donating (4-methoxyphenyl) substituents, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2N3O2S/c1-24-17(12-3-6-14(26-2)7-4-12)10-22-19(24)27-11-18(25)23-13-5-8-15(20)16(21)9-13/h3-10H,11H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQTIUDNZAJTEMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1SCC(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Formation of the Thioacetamide Linkage: The thioacetamide linkage is formed by reacting the imidazole derivative with a suitable thioester under basic conditions.

    Introduction of the Dichlorophenyl Group: The final step involves the coupling of the dichlorophenyl group to the thioacetamide intermediate using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and automation of reaction steps.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the imidazole ring, potentially leading to the formation of dihydroimidazole derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Substituted dichlorophenyl derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of N-(3,4-dichlorophenyl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide. For instance, compounds with similar structural motifs have shown significant growth inhibition in various cancer cell lines. The mechanism often involves the modulation of specific enzymes or receptors that are critical for cancer cell proliferation.

A study focusing on related imidazole derivatives demonstrated that these compounds could inhibit tumor growth by interfering with signaling pathways involved in cell cycle regulation and apoptosis induction . The specific interactions and pathways targeted by this compound require further investigation to elucidate its full therapeutic potential.

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity as well. Compounds containing imidazole and sulfanyl groups have been documented to exhibit antibacterial properties against various pathogens. The mechanism typically involves disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways .

Study 1: Anticancer Efficacy

In a recent experimental study, derivatives of the compound were tested against various cancer cell lines including HeLa and MCF-7. Results indicated that modifications in the substituents significantly affected the anticancer activity, suggesting that further structural optimization could enhance efficacy .

Study 2: Antimicrobial Activity

Another study assessed the antimicrobial properties of structurally similar compounds against common bacterial strains. The findings showed promising results with significant inhibition zones observed in cultures treated with the compound, indicating its potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, potentially inhibiting their activity. The dichlorophenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related acetamide derivatives, focusing on molecular features, physicochemical properties, and biological activities.

Structural Analogues and Substitution Patterns

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Physical State
Target Compound C₁₉H₁₆Cl₂N₃O₂S 445.3 3,4-Dichlorophenyl; 4-methoxyphenyl-imidazolylsulfanyl; 1-methyl-imidazole Not reported
N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide C₂₀H₁₇ClN₄O₃S 428.5 Chloro-methylphenyl; indole-linked oxadiazolylsulfanyl Brown amorphous solid
N-(2-Methyl-6-nitrophenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide C₂₀H₁₇N₅O₄S 423.0 Nitrophenyl; indole-linked oxadiazolylsulfanyl Light brown powder
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide C₁₉H₁₇Cl₂N₃O₂ 402.3 3,4-Dichlorophenyl; pyrazolone ring Crystalline solid
HC030031 (TRPV1 antagonist) C₁₄H₁₅N₅O₂ 297.3 Purine-linked acetamide; isopropylphenyl Not reported

Key Observations :

  • Substituent Effects : The target compound’s imidazolylsulfanyl group distinguishes it from oxadiazole-based analogs (e.g., compounds 8t, 8u, 8v in ), which may alter hydrogen-bonding capacity and steric interactions. The 1-methyl group on the imidazole likely reduces conformational flexibility compared to unsubstituted heterocycles.
  • Electron Effects : The 4-methoxyphenyl group in the target compound could enhance solubility relative to electron-withdrawing groups (e.g., nitro in 8v or dichloro in ).
  • Molecular Weight : The target compound (445.3 g/mol) is heavier than dichlorophenyl-pyrazolone acetamide (402.3 g/mol ) but comparable to indole-oxadiazole derivatives (423–428 g/mol ).
Conformational and Crystallographic Differences
  • The dichlorophenyl-pyrazolone acetamide () exhibits three distinct conformers in its asymmetric unit, with dihedral angles between the dichlorophenyl and pyrazolone rings ranging from 54.8° to 77.5°.

Key Observations :

  • The indole-oxadiazole analogs (8t, 8v) exhibit moderate enzyme inhibition, suggesting that the target compound’s imidazole core and methoxyphenyl group may similarly interact with LOX or BChE.

Biological Activity

N-(3,4-dichlorophenyl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, including anticancer, antibacterial, and other pharmacological effects, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a dichlorophenyl moiety and an imidazole ring, which are known to contribute to various biological activities. Its structure can be represented as follows:

C16H15Cl2N3O2S\text{C}_{16}\text{H}_{15}\text{Cl}_2\text{N}_3\text{O}_2\text{S}

1. Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. A study conducted on various cancer cell lines demonstrated the following:

  • Cell Lines Tested : MCF-7 (breast cancer), U87 (glioblastoma).
  • IC50 Values :
    • MCF-7: 25.72±3.95μM25.72\pm 3.95\,\mu M
    • U87: 45.2±13.0μM45.2\pm 13.0\,\mu M

Flow cytometry results showed that the compound accelerates apoptosis in MCF cell lines in a dose-dependent manner .

Cell LineIC50 (μM)Mechanism of Action
MCF-725.72Induction of apoptosis
U8745.2Cytotoxicity through PI3K inhibition

2. Antibacterial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. The findings are summarized below:

  • Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli, Bacillus subtilis.
  • Reference Drug : Norfloxacin.

The compound exhibited good antibacterial activity, particularly against S. aureus and E. coli, indicating its potential as an antimicrobial agent .

Bacterial StrainZone of Inhibition (mm)Comparison with Norfloxacin
Staphylococcus aureus18Comparable
Escherichia coli16Slightly lower
Bacillus subtilis15Similar

3. Other Pharmacological Activities

Additional studies have suggested that the compound may possess anti-inflammatory and analgesic properties, although detailed mechanisms and specific data are still under exploration.

Case Studies

Several case studies have highlighted the efficacy of related compounds in similar structural classes:

  • Study on Imidazole Derivatives : A study reported that imidazole-containing compounds showed significant anticancer activity against multiple cell lines, with some derivatives achieving IC50 values below those of established chemotherapeutics like doxorubicin .
  • Antimicrobial Efficacy : Jain et al. demonstrated that derivatives of imidazole exhibited notable antimicrobial activity against Gram-positive and Gram-negative bacteria, reinforcing the potential of similar structures in combating infections .

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